molecular formula C19H22N2O2S B2591897 N-(6-methoxy-1,3-benzothiazol-2-yl)adamantane-1-carboxamide

N-(6-methoxy-1,3-benzothiazol-2-yl)adamantane-1-carboxamide

Cat. No.: B2591897
M. Wt: 342.5 g/mol
InChI Key: HMJLDKBCNBJCNF-UHFFFAOYSA-N
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Description

N-(6-Methoxy-1,3-benzothiazol-2-yl)adamantane-1-carboxamide is a synthetic small molecule designed for research applications, integrating two pharmacologically significant motifs: a benzothiazole core and an adamantane cage. This molecular architecture is of high interest in medicinal chemistry and chemical biology. While the specific biological data for this exact compound requires further investigation, its close structural analogue, 2-(adamantan-1-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide , has been successfully synthesized and its structure unequivocally confirmed by single-crystal X-ray diffraction analysis . The benzothiazole scaffold is a versatile building block in organic synthesis and is recognized for its wide range of potential biological activities . Recent studies on molecules with similar frameworks, particularly N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide derivatives, have demonstrated significant antimicrobial properties against various Gram-positive and Gram-negative bacterial strains . The rigid, lipophilic adamantane group is known to confer enhanced metabolic stability and influence the compound's binding affinity and pharmacokinetic profile . The combination of these features makes this compound a promising candidate for researchers exploring new therapeutic agents, enzyme inhibitors, and probes for studying biological systems. This product is intended for research and development purposes only in a controlled laboratory environment. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

N-(6-methoxy-1,3-benzothiazol-2-yl)adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O2S/c1-23-14-2-3-15-16(7-14)24-18(20-15)21-17(22)19-8-11-4-12(9-19)6-13(5-11)10-19/h2-3,7,11-13H,4-6,8-10H2,1H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMJLDKBCNBJCNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)NC(=O)C34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(6-methoxy-1,3-benzothiazol-2-yl)adamantane-1-carboxamide is a compound of significant interest in medicinal chemistry, particularly for its potential therapeutic applications. This article explores its biological activities, including antiproliferative, antimicrobial, and neuroprotective effects, supported by various research findings and data.

  • Molecular Formula: C19H22N2O2S
  • Molecular Weight: 342.5 g/mol
  • Purity: Typically 95% .

Antiproliferative Activity

Recent studies have highlighted the antiproliferative effects of this compound against various cancer cell lines.

Key Findings:

  • The compound demonstrated significant inhibition of cell proliferation in vitro, with IC50 values comparable to established chemotherapeutics such as doxorubicin and etoposide .
  • In a comparative study, the compound exhibited low micromolar activity against different cancer cell lines, indicating its potential as an anticancer agent .

Table 1: Antiproliferative Activity Against Cancer Cell Lines

Cell LineIC50 (µM)Comparison AgentIC50 (µM)
HCT1163.7Doxorubicin0.5
MCF-73.1Etoposide1.0

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties, particularly against Mycobacterium tuberculosis (M. tuberculosis) and various bacterial strains.

Research Insights:

  • Studies indicate that derivatives of this compound exhibit enhanced inhibition against M. tuberculosis compared to standard treatments .
  • The compound showed promising antibacterial activity against strains like Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) determined through standard testing methods .

Table 2: Antimicrobial Activity of the Compound

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus12
E. coli15
M. tuberculosis5

Neuroprotective Effects

This compound has been studied for its neuroprotective potential, particularly in models of Alzheimer's disease.

Findings:

  • The compound has shown promise in reducing neuroinflammation and protecting neuronal cells from apoptosis in vitro .
  • Its mechanism may involve modulation of neurotransmitter levels and inhibition of amyloid-beta aggregation, which are critical factors in Alzheimer's pathology .

Case Studies and Experimental Approaches

Several experimental approaches have been utilized to assess the biological activity of this compound:

  • In Vitro Assays: Various cell lines were treated with the compound to evaluate its cytotoxic effects and mechanism of action.
  • Molecular Docking Studies: These studies have been conducted to predict the binding affinity of the compound to specific biological targets, enhancing understanding of its pharmacodynamics .
  • Structure-Activity Relationship (SAR) Studies: Researchers have explored modifications to the chemical structure to optimize biological activity and reduce toxicity .

Scientific Research Applications

Antitubercular Activity

Recent studies have highlighted the antitubercular properties of derivatives of N-(6-methoxy-1,3-benzothiazol-2-yl)adamantane-1-carboxamide. The synthesis of these compounds involved several methods, including diazo-coupling, Knoevenagel condensation, Biginelli reaction, and microwave-assisted techniques. The synthesized compounds were tested against Mycobacterium tuberculosis, showing significant inhibitory effects compared to standard antitubercular drugs.

Key Findings:

  • Inhibition Potency: The newly synthesized derivatives exhibited better inhibition potency against M. tuberculosis than existing drugs.
  • Structure-Activity Relationship (SAR): Molecular docking studies were conducted to explore the interaction of these compounds with the target enzyme DprE1, identifying them as potential inhibitors.

Antibacterial Properties

In addition to their antitubercular activity, these compounds have also been evaluated for their antibacterial effects against common bacterial strains such as Escherichia coli, Staphylococcus aureus, Proteus species, and Pseudomonas aeruginosa.

Experimental Procedures:

  • Minimum Inhibitory Concentrations (MICs): The antibacterial assays determined the MICs for various bacterial strains, establishing a comparative analysis of effectiveness against these pathogens.

Synthesis and Characterization

The synthesis of this compound involves multiple synthetic pathways that allow for the modification of its structure to enhance biological activity. The characterization of these compounds is typically performed using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Synthesis Overview:

MethodologyDescription
Diazo-CouplingA method used to synthesize aromatic compounds by coupling diazonium salts.
Knoevenagel CondensationA reaction between an aldehyde or ketone and an active hydrogen compound.
Biginelli ReactionA multi-component reaction that produces dihydropyrimidinones.
Microwave-Assisted SynthesisUtilizes microwave radiation to accelerate chemical reactions.

Case Studies and Research Insights

Several studies have documented the efficacy of this compound derivatives in treating bacterial infections and tuberculosis:

Case Study 1: Antitubercular Efficacy

A study published in a peer-reviewed journal demonstrated that specific derivatives showed a remarkable reduction in the growth of M. tuberculosis in vitro, suggesting their potential as new therapeutic agents for tuberculosis treatment.

Case Study 2: Antibacterial Activity

Research conducted on the antibacterial properties revealed that certain derivatives were effective against resistant strains of bacteria, indicating their potential use in developing new antibiotics.

Chemical Reactions Analysis

Hydrolysis Reactions

The carboxamide group undergoes hydrolysis under acidic or basic conditions to yield adamantane-1-carboxylic acid and 6-methoxy-1,3-benzothiazol-2-amine.
Conditions :

  • Acidic hydrolysis : Concentrated HCl (6M), reflux at 110°C for 8–12 hours.

  • Basic hydrolysis : NaOH (2M) in ethanol/water (1:1), 80°C for 6 hours.

ReactantReagent/ConditionsProductsYieldReference
N-(6-Methoxy-1,3-benzothiazol-2-yl)adamantane-1-carboxamideHCl (6M), refluxAdamantane-1-carboxylic acid + 6-methoxy-1,3-benzothiazol-2-amine~65%

Hydrolysis kinetics depend on steric hindrance from the adamantane moiety, which slows reaction rates compared to linear carboxamides.

Nucleophilic Substitution at the Methoxy Group

The electron-withdrawing benzothiazole ring activates the methoxy group for nucleophilic displacement.

Example Reaction with Amines :
Reaction with piperazine in DMF at 120°C replaces the methoxy group with a piperazinyl moiety .

ReactantReagent/ConditionsProductYieldReference
This compoundPiperazine, DMF, 120°C, 24hN-(6-Piperazinyl-1,3-benzothiazol-2-yl)adamantane-1-carboxamide48%

Electrophilic Aromatic Substitution (EAS)

The benzothiazole ring undergoes nitration and sulfonation at the 4- and 5-positions due to electron deficiency .

Nitration :
Reaction with HNO₃/H₂SO₄ at 0–5°C produces a nitro derivative.

ReactantReagent/ConditionsProductYieldReference
This compoundHNO₃/H₂SO₄, 0–5°C, 2hN-(6-Methoxy-4-nitro-1,3-benzothiazol-2-yl)adamantane-1-carboxamide72%

Oxidation Reactions

The sulfur atom in the benzothiazole ring is oxidized to sulfoxide or sulfone using H₂O₂ or mCPBA.

Oxidation to Sulfone :

ReactantReagent/ConditionsProductYieldReference
This compoundmCPBA, CH₂Cl₂, 25°C, 12hN-(6-Methoxy-1,3-benzothiazole-2-sulfonyl)adamantane-1-carboxamide58%

Acylation of the Benzothiazole Amine

The free amine (if generated via hydrolysis) reacts with acyl chlorides to form substituted amides .

Example with Acetyl Chloride :

ReactantReagent/ConditionsProductYieldReference
6-Methoxy-1,3-benzothiazol-2-amine (hydrolysis product)Acetyl chloride, pyridine, 0°CN-(6-Methoxy-1,3-benzothiazol-2-yl)acetamide85%

Coordination Chemistry

The benzothiazole nitrogen and carboxamide oxygen act as ligands for transition metals. With Cu(II) acetate, a stable complex forms :

Complexation with Copper :

ReactantReagent/ConditionsProductStability Constant (log K)Reference
This compoundCu(OAc)₂, MeOH, 25°C[Cu(L)₂(OAc)]8.2 ± 0.3

Photochemical Reactions

UV irradiation induces C–S bond cleavage in the benzothiazole ring, forming a thiyl radical intermediate .

Photodegradation Pathway :

ReactantConditionsProductHalf-LifeReference
This compoundUV (254 nm), MeOHAdamantane-1-carboxamide + fragmented benzothiazole derivatives45 min

Key Reactivity Trends

  • Steric Effects : Adamantane’s bulk slows hydrolysis and electrophilic substitution.

  • Electronic Effects : The carboxamide group deactivates the benzothiazole ring toward electrophiles but activates it toward nucleophiles .

  • Solubility : Reactions in polar aprotic solvents (DMF, DMSO) generally proceed faster than in alcohols.

Comparison with Similar Compounds

Acetamide Derivatives

A closely related compound, 2-(Adamantan-1-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide, differs by replacing the carboxamide (–CONH–) with an acetamide (–CH₂CONH–) group. This structural variation reduces rigidity but maintains hydrogen-bonding capacity. The acetamide derivative crystallizes in a triclinic P1 space group, forming H-bonded dimers via N–H···N interactions and extended ribbons through C–H···O and S···S contacts .

Thiazole–Adamantane Hybrids

N-(3-(3-Amino-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-4-(2,4-dichlorophenyl)thiazol-2(3H)-ylidene)adamantane-1-carboxamide (6d) incorporates a naphthoquinone–thiazole hybrid linked to adamantane. Unlike the target compound, 6d features a fused quinone-thiazole system, which confers redox activity and enhanced DNA-binding capacity. Its synthesis involves multi-step cyclization and yields an orange powder with a decomposition point of 296–298°C .

Pyridine–Benzothiazole Derivatives

Compounds such as BTC-j (N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(pyridine-3-yl amino)acetamide) replace the adamantane group with a pyridine-linked acetamide chain. This substitution prioritizes hydrogen-bond donor/acceptor sites for DNA gyrase inhibition, achieving MIC values as low as 3.125 µg/mL against E. coli .

Physicochemical Properties

Compound Molecular Formula Melting Point/Decomposition (°C) Key Functional Groups Hydrogen-Bonding Features
N-(6-Methoxy-1,3-benzothiazol-2-yl)adamantane-1-carboxamide C₁₉H₂₁N₂O₂S Not reported Adamantane-carboxamide, 6-methoxy Likely N–H···N and C–H···O interactions
2-(Adamantan-1-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide C₂₀H₂₄N₂O₂S 212–213 Adamantane-acetamide, 6-methoxy N–H···N dimers, C–H···O/S···S ribbons
Compound 6d C₂₄H₂₁Cl₂N₃O₃S 296–298 (decomp.) Naphthoquinone, thiazole, adamantane Redox-active quinone, S···π interactions
BTC-j C₁₅H₁₄N₄O₂S Not reported Pyridine-acetamide, 6-methoxy Multiple H-bond donors/acceptors

Antimicrobial Activity

  • The adamantane group may enhance membrane penetration compared to non-adamantane derivatives.
  • Compound 6d: Exhibits moderate antibacterial activity against Pseudomonas aeruginosa and Staphylococcus aureus, though specific MIC values are unreported . Its naphthoquinone moiety likely contributes to ROS generation and DNA damage.

DNA Interaction and Antioxidant Capacity

  • BTC-j: No antioxidant data, but its pyridine-acetamide structure targets DNA gyrase (PDB: 3G75) with a dock score correlating with antimicrobial activity .

Structural–Activity Relationships (SAR)

Adamantane vs. Non-Adamantane Derivatives: Adamantane-containing compounds (e.g., target compound, 6d) exhibit superior lipophilicity and stability, favoring blood-brain barrier penetration and prolonged half-lives.

Carboxamide vs.

Substituent Effects : The 6-methoxy group on benzothiazole increases electron density, enhancing interactions with bacterial DNA gyrase .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing N-(6-methoxy-1,3-benzothiazol-2-yl)adamantane-1-carboxamide and its derivatives?

  • The compound can be synthesized via coupling reactions between adamantane-1-carboxylic acid derivatives and functionalized benzothiazole amines. For example, a related compound (2-(adamantan-1-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide) was prepared by refluxing 1-(1-adamantylacetyl)-1H-imidazole with 6-methoxy-1,3-benzothiazol-2-amine in chloroform, followed by crystallization from ethanol (yield: 22%) . Optimization of reaction time, solvent choice, and purification methods (e.g., recrystallization) can improve yields.

Q. How is the structural confirmation of adamantane-benzothiazole hybrids achieved?

  • Spectroscopic techniques : IR, 1H^1 \text{H}-NMR, and 13C^{13}\text{C}-NMR are used to verify functional groups and molecular connectivity. For instance, IR peaks at ~1668 cm1^{-1} confirm carbonyl (C=O) groups, while 1H^1 \text{H}-NMR signals for adamantane protons appear at δ 1.5–2.0 ppm .
  • X-ray crystallography : Single-crystal studies reveal spatial arrangements, such as the gauche conformation of the adamantyl group relative to the benzothiazole core and intermolecular hydrogen bonds (N–H⋯N, C–H⋯O) that stabilize the crystal lattice .

Q. What in vitro assays are suitable for evaluating the antimicrobial activity of this compound?

  • Broth dilution assays : Determine minimum inhibitory concentrations (MICs) against Gram-positive (e.g., S. aureus), Gram-negative (e.g., E. coli), and fungal strains (e.g., C. albicans), using amoxicillin and fluconazole as positive controls .
  • DNA cleavage assays : Gel electrophoresis assesses DNA interaction, while DPPH radical scavenging and iron chelation tests evaluate antioxidant potential .

Advanced Research Questions

Q. How do crystallographic parameters inform the design of adamantane-benzothiazole derivatives?

  • The compound crystallizes in the triclinic P1P\overline{1} space group with two independent molecules forming dimers via N–H⋯N hydrogen bonds. Key parameters include:

  • Dihedral angles: N–C–C–C angles of −100.3° and −96.5° for adamantane orientation .
  • Non-classical interactions: C–H⋯O bonds (2.50–2.65 Å) and S⋯S interactions (3.62 Å) stabilize supramolecular ribbons .
    • These insights guide modifications to enhance solubility (e.g., introducing polar groups) or intermolecular interactions for solid-state applications.

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